UDP-N-Acetyllactosamine

Glycosyltransferase Nucleotide sugar Acceptor specificity

Researchers requiring direct transfer of the Galβ1-4GlcNAc disaccharide unit should procure UDP-N-Acetyllactosamine, a preformed LacNAc donor substrate. This compound bypasses sequential monosaccharide addition, enabling efficient poly-N-acetyllactosamine chain assembly. - Substrate for β-1,4-galactosyltransferase (β4GalT1)-catalyzed LacNAc transfer. - Structurally distinct from UDP-Gal and UDP-GlcNAc; delivers a complete disaccharide in one step. - Validated by FAB-MS and NMR for use in chemoenzymatic oligosaccharide synthesis.

Molecular Formula C23H37N3O22P2
Molecular Weight 769.5 g/mol
Cat. No. B1246298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUDP-N-Acetyllactosamine
SynonymsUDP N-acetyllactosamine
UDP-N-acetyllactosamine
uridine diphosphate N-acetyllactosamine
Molecular FormulaC23H37N3O22P2
Molecular Weight769.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)OC4C(C(C(C(O4)CO)O)O)O)O
InChIInChI=1S/C23H37N3O22P2/c1-7(29)24-12-15(33)19(46-22-18(36)16(34)13(31)8(4-27)44-22)9(5-28)45-21(12)47-50(40,41)48-49(38,39)42-6-10-14(32)17(35)20(43-10)26-3-2-11(30)25-23(26)37/h2-3,8-10,12-22,27-28,31-36H,4-6H2,1H3,(H,24,29)(H,38,39)(H,40,41)(H,25,30,37)/t8-,9-,10-,12-,13+,14-,15-,16+,17-,18-,19-,20-,21-,22+/m1/s1
InChIKeyHKLLEHRZJVWYQV-AYXFMQTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UDP-N-Acetyllactosamine (UDP-LacNAc) Overview


UDP-N-Acetyllactosamine (UDP-LacNAc; UDP-Galβ1-4GlcNAc) is a nucleotide-activated disaccharide donor substrate for glycosyltransferases [1]. It belongs to the class of uridine diphosphate (UDP)-activated sugars and is structurally distinct from monosaccharide donors (e.g., UDP-galactose, UDP-N-acetylglucosamine) in that it delivers a preformed LacNAc (Galβ1-4GlcNAc) disaccharide unit in a single enzymatic transfer step [2]. UDP-LacNAc was first identified as a naturally occurring nucleotide in human and porcine milk [3], and its molecular formula is C23H37N3O22P2 with a molecular weight of approximately 769.5 g/mol [4]. It serves as the direct building block for the biosynthesis of poly-N-acetyllactosamine (poly-LacNAc) chains and is utilized in chemoenzymatic oligosaccharide synthesis, glycoengineering, and the preparation of sialylated or fucosylated glycan structures [5].

Donor type Preformed LacNAc disaccharide donor
Workflow Chemoenzymatic glycan synthesis & glycoengineering
Research context Poly-LacNAc chain assembly; sialylated/fucosylated structures

Why UDP-LacNAc Is Irreplaceable


UDP-N-Acetyllactosamine (UDP-LacNAc) cannot be functionally substituted by monosaccharide donors such as UDP-galactose (UDP-Gal) or UDP-N-acetylglucosamine (UDP-GlcNAc) in applications requiring the direct transfer of a preformed LacNAc disaccharide unit [1]. While UDP-Gal and UDP-GlcNAc serve as donors for individual monosaccharide additions (β1-4 galactosylation and β1-3 N-acetylglucosaminylation, respectively), UDP-LacNAc delivers the complete Galβ1-4GlcNAc moiety in a single step, enabling the synthesis of poly-LacNAc chains through a fundamentally distinct enzymatic mechanism [2]. The three compounds exhibit divergent kinetic properties with different glycosyltransferases: UDP-GlcNAc demonstrates a Km of 0.129 mM with β-1,3-N-acetylglucosaminyltransferase (iGnT), whereas the acceptor N-acetyllactosamine itself shows a Km of 19.6 mM with the same enzyme, underscoring that the nucleotide-activated form (UDP-LacNAc) and free LacNAc operate in different metabolic contexts [3]. Furthermore, β-1,4-galactosyltransferase (β4GalT1) discriminates between donor substrates: it accepts UDP-Gal as its natural donor but does not accept UDP-glucose as an acceptor substrate, confirming stringent substrate specificity that precludes casual interchange [4]. The choice among UDP-LacNAc, UDP-Gal, and UDP-GlcNAc is therefore dictated by the specific glycosyltransferase employed and the desired glycosidic linkage, not by cost or availability considerations alone [5].

Monosaccharide donors UDP-Gal and UDP-GlcNAc transfer single sugars; cannot deliver the preformed LacNAc disaccharide unit.
Free LacNAc Occupies acceptor site with substantially different affinity; metabolic context differs from UDP-LacNAc donor.
Acceptor specificity β4GalT1 excludes UDP-glucose; substrate discrimination precludes casual interchange among nucleotide sugars.

UDP-LacNAc Quantitative Differentiation Evidence


β4GalT1 Acceptor Specificity: UDP-GlcNAc vs UDP-Glucose

UDP-N-acetyllactosamine (UDP-LacNAc) is synthesized enzymatically by β-1,4-galactosyltransferase (β4GalT1) using UDP-N-acetyl-α-D-glucosamine (UDP-GlcNAc) as an acceptor substrate and UDP-galactose (UDP-Gal) as the donor [1]. This reaction yields Galβ1-4GlcNAcα1-UDP (UDP-LacNAc) with product formation confirmed by fast-atom bombardment mass spectrometry and ¹H/¹³C NMR spectroscopy [1]. In contrast, UDP-α-D-glucose does not serve as an acceptor substrate under identical conditions, demonstrating the strict structural discrimination at the acceptor binding site of β4GalT1 [2]. The reaction is inhibited in the presence of α-lactalbumin, which modifies the enzyme's acceptor specificity toward glucose, further validating that UDP-LacNAc synthesis requires a specific acceptor structural motif (UDP-α-D-GlcNAc) [3].

β4GalT1 Acceptor Specificity
Head-to-head
UDP-GlcNAc: product formed; UDP-glucose: no detectable product.
Confirms strict acceptor structural requirement.
α-Lactalbumin inhibition validates specificity.
Glycosyltransferase Nucleotide sugar Acceptor specificity β-1,4-galactosyltransferase UDP-LacNAc

iGnT Substrate Affinity: UDP-GlcNAc vs LacNAc

The poly-N-acetyllactosamine extension enzyme (UDP-GlcNAc:Galβ1-4Glc(NAc) β-1,3-N-acetylglucosaminyltransferase; iGnT) utilizes UDP-GlcNAc as its nucleotide sugar donor and N-acetyllactosamine (free disaccharide) as its acceptor substrate [1]. Kinetic analysis reveals a marked difference in binding affinity: the apparent Km for the donor UDP-GlcNAc is 0.129 mM, whereas the apparent Km for the acceptor N-acetyllactosamine is 19.6 mM — an approximately 152-fold higher value [2]. The enzyme also exhibits distinct Km values for other acceptors: lactose (Km = 18.2 mM) shows comparable binding to N-acetyllactosamine, while the enzyme displays stringent acceptor specificity, requiring terminal Galβ1-4Glc(NAc) type II chains and rejecting type I chains (Galβ1-3GlcNAc) and Lewis X trisaccharides [3].

iGnT Substrate Affinity
Head-to-head
Km 0.129 mM vs 19.6 mM
Distinct binding affinities define donor/acceptor roles.
~152-fold difference in Km.
Poly-LacNAc β-1,3-N-acetylglucosaminyltransferase Enzyme kinetics Km iGnT

NmLgtB-B β4GalT for Preparative LacNAc Synthesis

Recombinant bacterial β1,4-galactosyltransferase NmLgtB-B catalyzes the unprecedented reversible transgalactosylation from lactose to N-acetylglucosamine (GlcNAc) to form N-acetyllactosamine (LacNAc) in the presence of UDP [1]. This reaction was exploited for the preparative-scale synthesis of pNP-β-LacNAc using NmLgtB-B as the sole biocatalyst, demonstrating that the enzyme can function without the requirement for stoichiometric UDP-Gal as a donor [2]. The process contrasts with classical β4GalT1 reactions that require UDP-Gal as the galactosyl donor and are inhibited by α-lactalbumin [3]. The NmLgtB-B system enables LacNAc production from inexpensive lactose rather than costly UDP-Gal, representing a significant process economics advantage for preparative-scale applications [4].

NmLgtB-B Preparative Synthesis
Method context
Lactose transgalactosylation with catalytic UDP; pNP-β-LacNAc synthesis achieved.
Supports alternative synthetic route evaluation.
Single biocatalyst; no stoichiometric UDP-Gal required.
Chemoenzymatic synthesis β1,4-galactosyltransferase Lactose transgalactosylation pNP-β-LacNAc NmLgtB-B

Three-Enzyme Cycle for UDP-Gal Regeneration and LacNAc Production

A three-enzyme reaction cycle comprising sucrose synthase, UDP-glucose 4'-epimerase, and human β-1,4-galactosyltransferase (β4GalT1) was established for the synthesis of N-acetyllactosamine (LacNAc) with in situ regeneration of UDP-galactose [1]. Under optimized conditions using 10 U of sucrose synthase, 5 U of UDP-glucose 4'-epimerase, and 1.25 U of β4GalT1, 594 mg of LacNAc was synthesized [2]. The system demonstrated extended operational stability: enzyme reactivation using transition state analogues dUDP or dTDP enabled continuous use of native enzymes for 11 days in repetitive batch mode [3]. The LacNAc product was subsequently converted to Neu5Acα2,6Galβ1,4GlcNAc using α-2,6-sialyltransferase and CMP-Neu5Ac, demonstrating seamless integration into downstream sialylation workflows [4].

Three-Enzyme UDP-Gal Regeneration
Method context
594 mg LacNAc; 11-day repetitive batch
Demonstrates preparative-scale feasibility.
Sucrose synthase / epimerase / β4GalT1 cycle.
Nucleotide sugar regeneration Sucrose synthase UDP-glucose 4'-epimerase β4GalT1 Preparative synthesis

GlcAT-P Specificity for N-Acetyllactosamine over Lacto-N-biose

Human glucuronyltransferase GlcAT-P catalyzes the transfer of glucuronic acid to the HNK-1 carbohydrate epitope. Enzymatic activity analysis demonstrated that GlcAT-P catalyzes the transfer reaction with N-acetyllactosamine (Galβ1-4GlcNAc; type II chain) as an acceptor substrate but does not accept lacto-N-biose (Galβ1-3GlcNAc; type I chain) [1]. This strict discrimination between the β1-4 and β1-3 linkages is critical for the biosynthesis of the HNK-1 epitope, which is involved in neural cell adhesion and migration [2]. The finding underscores that the Galβ1-4GlcNAc (LacNAc) structure — whether as a free disaccharide or as part of UDP-LacNAc — confers unique recognition by downstream glycosyltransferases that cannot be replicated by the regioisomeric Galβ1-3GlcNAc (type I) structure [3].

GlcAT-P Linkage Discrimination
Class-level
Galβ1-4GlcNAc accepted; Galβ1-3GlcNAc rejected.
Type II linkage confers enzymatic recognition.
HNK-1 epitope biosynthesis context.
Glucuronyltransferase HNK-1 epitope Acceptor specificity Type I vs Type II chain Glycan recognition

UDP-LacNAc Application Scenarios


β4GalT1-Catalyzed Synthesis of UDP-LacNAc

Researchers requiring UDP-LacNAc as a starting material for chemoenzymatic glycan synthesis should utilize the β4GalT1-catalyzed reaction using UDP-GlcNAc as the acceptor and UDP-Gal as the donor [1]. This route yields authentic UDP-LacNAc (Galβ1-4GlcNAcα1-UDP) and is validated by FAB-MS and NMR characterization [1]. Procurement specifications should confirm that the UDP-GlcNAc acceptor substrate is of high anomeric purity and that β4GalT1 is sourced from a supplier with demonstrated activity toward UDP-GlcNAc. UDP-glucose must not be used as a substitute acceptor, as it is non-reactive [2].

iGnT-Mediated Poly-LacNAc Extension with UDP-GlcNAc

For researchers synthesizing poly-N-acetyllactosamine chains via iterative β1-3-N-acetylglucosaminylation, UDP-GlcNAc (Km = 0.129 mM) is the required donor substrate for iGnT, not UDP-LacNAc [1]. Free N-acetyllactosamine (Km = 19.6 mM) serves as the acceptor [1]. In this application, UDP-LacNAc is not the appropriate procurement choice; instead, UDP-GlcNAc and free LacNAc should be purchased. The 152-fold difference in Km values dictates that UDP-LacNAc would not efficiently occupy the donor binding site of iGnT [2].

NmLgtB-B Transgalactosylation for Cost-Effective LacNAc Production

Laboratories requiring milligram-to-gram quantities of LacNAc or pNP-β-LacNAc should consider enzymatic synthesis using recombinant bacterial β4GalT NmLgtB-B rather than direct purchase of UDP-LacNAc [1]. This route uses inexpensive lactose as the galactosyl donor and requires only catalytic amounts of UDP, achieving preparative-scale yields with a single biocatalyst [2]. Procurement should prioritize recombinant NmLgtB-B enzyme and UDP (catalytic), rather than stoichiometric UDP-LacNAc, for optimal cost efficiency [3].

Multi-Enzyme System with In Situ UDP-Gal Recycling

For high-volume LacNAc production (≥500 mg), the three-enzyme sucrose synthase / UDP-glucose 4'-epimerase / β4GalT1 cycle with in situ UDP-Gal regeneration is the established method of choice [1]. The system produced 594 mg LacNAc using 10 U sucrose synthase, 5 U epimerase, and 1.25 U β4GalT1, and maintained activity for 11 days in repetitive batch mode [2]. Procurement for this application should include sucrose synthase, UDP-glucose 4'-epimerase, β4GalT1, and dUDP/dTDP for enzyme reactivation; UDP-LacNAc is the product of this system, not an input [3].

Application
Selection Property
Validation Focus
UDP-LacNAc enzymatic synthesis
β4GalT1 acceptor specificity (UDP-GlcNAc)
Anomeric purity; enzyme activity validation
Poly-LacNAc chain extension
iGnT donor preference (UDP-GlcNAc over UDP-LacNAc)
Kinetic parameter review; acceptor chain integrity
LacNAc production with NmLgtB-B
NmLgtB-B transgalactosylation efficiency
Catalytic UDP sufficiency; product characterization
Preparative LacNAc synthesis via regeneration
Multi-enzyme UDP-Gal regeneration stability
Batch repeatability; enzyme reactivation protocol

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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